N-Methoxy-N-methylindolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Methoxy-N-methylindolizine-1-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through various methods, including catalytic and non-catalytic approaches . One common method involves the activation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl), followed by reaction with primary amines . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
N-Methoxy-N-methylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methylindolizine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound’s biological activities make it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the synthesis of bioactive products with various industrial applications.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N-methylindolizine-1-carboxamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: This compound is used as a reagent in organic synthesis and has similar applications.
Benzoxazole derivatives: These compounds exhibit diverse biological activities and are used in medicinal and pesticidal applications.
The uniqueness of this compound lies in its specific indolizine structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O2 |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
N-methoxy-N-methylindolizine-1-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12(15-2)11(14)9-6-8-13-7-4-3-5-10(9)13/h3-8H,1-2H3 |
InChI-Schlüssel |
QROGWCLHASYJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=C2C=CC=CN2C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.